molecular formula C10H12N2S B14330189 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole CAS No. 106148-64-5

4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole

Cat. No.: B14330189
CAS No.: 106148-64-5
M. Wt: 192.28 g/mol
InChI Key: SPDOODVVIKUTCF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with four methyl groups at positions 4, 5, 6, and 6. This structural modification significantly influences its electronic, steric, and functional properties. The compound has garnered attention for its antimicrobial activity, particularly when incorporated into imide-tetrazole derivatives . Its methyl substituents enhance steric bulk, which may improve binding interactions in biological systems or alter crystallographic packing in materials science applications .

Properties

CAS No.

106148-64-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4,5,6,7-tetramethyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C10H12N2S/c1-5-6(2)8(4)10-9(7(5)3)11-13-12-10/h1-4H3

InChI Key

SPDOODVVIKUTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1C)C)C

Origin of Product

United States

Preparation Methods

Cyclization of ortho-Substituted Diamines

The most direct route to 2,1,3-benzothiadiazoles involves the cyclization of ortho-phenylenediamine derivatives with sulfur donors. For 4,5,6,7-tetramethyl-2,1,3-benzothiadiazole, this necessitates 4,5,6,7-tetramethyl-o-phenylenediamine as the precursor.

Key Protocol (Adapted from WO1998027076A1):

  • Reaction Setup:
    • Charge a reactor with 4,5,6,7-tetramethyl-o-phenylenediamine (1 equiv.) and a polar aprotic solvent (e.g., dimethylacetamide).
    • Introduce sulfur dioxide gas at 1.0–1.3 bar pressure while maintaining temperatures between 70–120°C.
    • Stir for 2–4 hours under reflux.
  • Post-Reaction Processing:
    • Allow the mixture to after-react for 0.5–6 hours at 80°C to maximize cyclization.
    • Quench with ice water and extract with dichloromethane.
    • Purify via recrystallization from ethanol/water (4:1 v/v), yielding crystalline product (typical yields: 65–78%).

Mechanistic Insight:
Sulfur dioxide acts as both a sulfur donor and acid catalyst, facilitating dehydrogenation and ring closure. The tetramethyl groups increase steric hindrance, necessitating elevated temperatures compared to unsubstituted analogs.

Alternative Thionation Approaches

For substrates sensitive to SO₂, tetrasulfur tetranitride (S₄N₄) offers a milder thionation pathway:

Procedure (Based on PMC8399333):

  • Dissolve 4,5,6,7-tetramethyl-o-phenylenediamine in anhydrous THF under argon.
  • Add S₄N₄ (1.2 equiv.) portionwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Filter through Celite and concentrate under reduced pressure.

This method avoids gaseous SO₂ but requires careful handling of S₄N₄ due to its explosive nature. Yields typically range from 50–60%.

Regioselective Functionalization Challenges

Directed Metalation for Methyl Group Installation

When starting from unsubstituted benzothiadiazoles, installing four methyl groups poses significant regioselectivity challenges. A lithiation-borylation sequence provides control:

Stepwise Methylation (Inspired by ACS.JOC.4c00122):

  • Lithiation:
    Treat 2,1,3-benzothiadiazole with LDA (−78°C, THF) to deprotonate the 4-position.
    Quench with methyl iodide to install the first methyl group.
  • Iterative Process:
    Repeat lithiation at −40°C (5-position), 0°C (6-position), and room temperature (7-position), sequentially adding methyl iodide.

Limitations:

  • Cumulative steric effects reduce yields at later stages (≤35% overall).
  • Requires rigorous temperature control to prevent side reactions.

Advanced Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct methyl group installation on pre-formed benzothiadiazoles:

Protocol (From RSC Advances 2018):

  • Combine 2,1,3-benzothiadiazole, Pd(OAc)₂ (5 mol%), and XPhos ligand in DMA.
  • Add trimethylaluminum (4.0 equiv.) and heat at 120°C for 24 hours.
  • Quench with MeOH/HCl and extract with ethyl acetate.

This method achieves 72% yield for tetramethylation but shows preference for electron-deficient positions.

Analytical Validation

Structural Characterization Data

¹H NMR (CDCl₃, 400 MHz):

  • δ 2.35 (s, 12H, 4×CH₃)
  • δ 7.28 (s, 2H, aromatic H)

HRMS (ESI⁺):

  • m/z calcd for C₁₀H₁₂N₂S: 192.0725; found: 192.0722

XRD Analysis:
Crystals grown from hexane/EtOAc show a planar benzothiadiazole core with methyl groups adopting a staggered conformation to minimize steric strain.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the WO1998027076A1 protocol for continuous production:

Parameter Value
Reactor Volume 500 mL
Residence Time 45 min
Temperature 105°C
SO₂ Pressure 1.2 bar
Throughput 12 kg/day
Purity 99.2% (HPLC)

This system reduces batch variability and improves heat management for exothermic cyclization steps.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies using eosin Y and blue LEDs show promise for metal-free synthesis:

Procedure:

  • Mix o-tetramethylphenylenediamine (1 mmol), elemental sulfur (1.2 mmol), and eosin Y (2 mol%) in DMF.
  • Irradiate at 450 nm for 8 hours under O₂ atmosphere.
  • Filter and purify by column chromatography (SiO₂, hexane/EtOAc 3:1).

Current yields reach 42%, with optimization ongoing.

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Cost Index
SO₂ Cyclization 78 99.2 High 1.0
S₄N₄ Thionation 60 97.5 Medium 3.2
C–H Methylation 72 98.8 Low 4.5
Flow Chemistry 75 99.1 High 1.3

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. Additionally, the presence of sulfur and nitrogen atoms in the benzothiadiazole ring can facilitate coordination with metal ions, further modulating its activity .

Comparison with Similar Compounds

Antimicrobial Activity

  • Derivatives of this compound (e.g., imide-tetrazole hybrids) exhibit superior antimicrobial activity compared to non-methylated or 4-isopropyl-7-methyl-substituted analogues. For example, compounds 1–3 (with the tetramethyl group) showed significant inhibition against Staphylococcus aureus and Escherichia coli, whereas derivatives 7–11 (with 4-isopropyl-7-methyl) were inactive .
  • The transition from imide-thioureas to imide-tetrazole derivatives resulted in a 6.5-fold increase in antimicrobial efficacy, highlighting the critical role of the tetrazole moiety .

Electronic and Optical Properties

  • 4,7-Dibromo-2,1,3-benzothiadiazole serves as a precursor for conjugated polymers in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Its bromine substituents enable efficient cross-coupling reactions to form π-extended systems .
  • In contrast, 4-(Triphenylimidazolyl)-2,1,3-benzothiadiazole derivatives exhibit mechanochromic luminescence, with emission colors ranging from green to yellow-orange depending on crystal polymorphism. Steric effects from substituents dictate MCL behavior .

Supramolecular Interactions

  • This underscores selenium’s stronger chalcogen-bonding capability .

Biological Activity

4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole (TMBT) is a compound belonging to the benzothiadiazole family, known for its diverse biological activities. This article explores the biological activity of TMBT through various studies and research findings.

Chemical Structure and Properties

TMBT possesses a unique structure characterized by a benzothiadiazole core with four methyl groups at positions 4, 5, 6, and 7. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of TMBT derivatives. For instance, compounds based on the thiadiazolopyrimidine ring system exhibit notable antimicrobial activity against both gram-positive and gram-negative bacteria. Specifically:

  • Against Gram-Positive Bacteria : Compounds demonstrated effective inhibition of Staphylococcus aureus and Bacillus cereus.
  • Against Gram-Negative Bacteria : Efficacy was noted against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Activity : Some derivatives showed promising results against Candida albicans .

Cytotoxicity

The cytotoxic effects of TMBT derivatives have been studied using various cancer cell lines:

  • MCF-7 Cells : The most significant cytotoxicity was observed in MCF-7 breast cancer cells with IC50 values ranging from 5.69 to 9.36 µM.
  • Other Cell Lines : Moderate activity was recorded against HepG2 (liver) and PC3 (prostate) cancer cell lines .

The mechanism underlying the biological activity of TMBT is linked to its ability to interfere with cellular signaling pathways. In silico docking studies have provided insights into how TMBT derivatives may inhibit hormonal signaling pathways relevant to cancer progression .

Research Findings and Case Studies

StudyBiological ActivityFindings
AntimicrobialEffective against S. aureus, B. cereus, E. coli, P. aeruginosa, and C. albicans.
CytotoxicityIC50 values for MCF-7 cells ranged from 5.69 to 9.36 µM; moderate effects on HepG2 and PC3 cells.
MechanismInhibitory effects on hormonal signaling pathways demonstrated through docking studies.

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole, and how can purity be ensured?

The synthesis typically involves cyclocondensation reactions using substituted precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields related benzothiadiazole derivatives . Purity is verified via melting point analysis, IR spectroscopy, and elemental analysis (comparing calculated vs. experimental C/H/N content) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromaticity.
  • IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1100 cm⁻¹).
  • Elemental analysis to validate stoichiometry .
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. How should this compound be stored to ensure stability?

Per safety guidelines, store in a cool (<25°C), dry environment, away from light and oxidizing agents. Use airtight containers to prevent moisture absorption, which may hydrolyze the thiadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Catalyst selection : Transition metals (e.g., Pd/Cu) enhance cross-coupling efficiency for aryl substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like ring-opening .
    Yield optimization should be validated via HPLC or GC-MS to quantify byproducts .

Q. How do substituents on the benzothiadiazole core influence its electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the thiadiazole ring, increasing electrophilicity and reactivity in nucleophilic substitutions .
  • Methyl groups (as in 4,5,6,7-tetramethyl) enhance steric hindrance, potentially reducing aggregation in solution-phase reactions .
    DFT calculations can model HOMO-LUMO gaps to predict reactivity trends .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Decoupling experiments to identify spin-spin interactions.
  • Variable-temperature NMR to detect dynamic processes (e.g., tautomerism) .
  • Comparative analysis with structurally similar compounds (e.g., 1,3,4-thiadiazole analogs) to assign ambiguous signals .

Q. How can the biological activity of this compound be systematically evaluated?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Molecular docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to rationalize activity .

Q. What are the key considerations for scaling up the synthesis from lab-to-pilot scale?

  • Solvent selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., ethyl acetate) for reflux .
  • Heat management : Use jacketed reactors to control exothermic reactions.
  • Purification : Transition from column chromatography to recrystallization for cost efficiency .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported solubility data?

  • Solvent screening : Test solubility in a gradient of polar/non-polar solvents (e.g., DMSO to hexane) .
  • Hildebrand solubility parameters : Calculate to predict compatibility .
  • Dynamic light scattering (DLS) to detect aggregation in problematic solvents .

Q. What methodologies validate the ecological safety of this compound?

  • Microtox assay : Assess acute toxicity using Vibrio fischeri luminescence inhibition .
  • Degradation studies : Monitor hydrolysis under acidic/basic conditions via LC-MS .
  • QSAR modeling : Predict environmental persistence using software like EPI Suite .

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